molecular formula C26H18S2 B14407987 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] CAS No. 83759-10-8

1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]

Cat. No.: B14407987
CAS No.: 83759-10-8
M. Wt: 394.6 g/mol
InChI Key: VAKOHRHYRNGMPX-UHFFFAOYSA-N
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Description

1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and phenylsulfanyl groups attached to benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] typically involves the coupling of ethyne with 4-(phenylsulfanyl)benzene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the ethyne group, forming a saturated hydrocarbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the phenylsulfanyl groups can form interactions with proteins or enzymes, potentially inhibiting their activity. The ethyne group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Ethyne-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of phenylsulfanyl groups.

    1,1’-(Ethyne-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups instead of phenylsulfanyl groups.

    1,1’-(Ethyne-1,2-diyl)bis[4-bromobenzene]: Bromine atoms replace the phenylsulfanyl groups.

Uniqueness

1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is unique due to the presence of both ethyne and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

83759-10-8

Molecular Formula

C26H18S2

Molecular Weight

394.6 g/mol

IUPAC Name

1-phenylsulfanyl-4-[2-(4-phenylsulfanylphenyl)ethynyl]benzene

InChI

InChI=1S/C26H18S2/c1-3-7-23(8-4-1)27-25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28-24-9-5-2-6-10-24/h1-10,13-20H

InChI Key

VAKOHRHYRNGMPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC4=CC=CC=C4

Origin of Product

United States

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